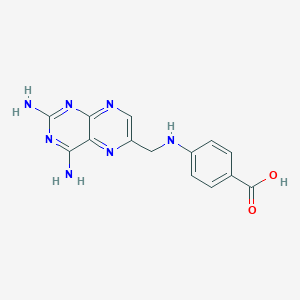

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid involves complex chemical processes that yield potent inhibitors of enzyme dihydrofolate reductase, which are key in antineoplastic activities. Notably, the synthesis of N-10-methyl-4-thiofolic acid and related compounds provides insights into the chemical manipulation of the core structure for enhanced biological activity (Elliott et al., 1975).

Molecular Structure Analysis

The molecular conformation of 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid is highlighted by its planarity and the potential for hydrogen bonding, which plays a significant role in its binding and activity. The structure enables the formation of both pteridine-benzoic acid (N...O) and pteridine-pteridine (N...N) hydrogen bonds, indicating a flexible conformation conducive to enzyme binding (Sutton & Cody, 1987).

Chemical Reactions and Properties

This compound participates in reactions characteristic of its functional groups, such as amide formation and hydrogen bonding interactions. Its chemical behavior is influenced by the geometries of the diaminopteridine ring, which are sensitive to protonation, affecting its reactivity and interaction with biological molecules (Sutton & Cody, 1987).

Aplicaciones Científicas De Investigación

Cancer Treatment : One derivative of 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid demonstrated moderate activity against L1210 murine leukemia and W256 carcinosarcoma (Suster et al., 1978)(Suster et al., 1978). Another study synthesized and evaluated similar compounds for antitumor activity (Abraham et al., 1993)(Abraham et al., 1993).

Antimalarial and Antibacterial Applications : The compound has potential applications in antimalarial and antibacterial treatments. Worth et al. (1978) reported on its synthesis and effects in antimalarial contexts (Worth et al., 1978), and Nair et al. (1983) found activity against Streptococcus pneumoniae (Nair et al., 1983).

Structural Analysis for Drug Development : The crystal structures of 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid and related compounds have been analyzed to understand their conformational features, which can aid in antineoplastic drug development (Sutton & Cody, 1987)(Sutton & Cody, 1987).

Propiedades

IUPAC Name |

4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O2/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYSFOFKQDNPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189675 | |

| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |

CAS RN |

36093-85-3 | |

| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036093853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B41574.png)

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)